molecular formula C15H15ClN2OS2 B12162915 [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl](thiomorpholin-4-yl)methanone

Cat. No.: B12162915
M. Wt: 338.9 g/mol
InChI Key: SOLPYEQZKFVNAD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-chlorobenzaldehyde, 4-methylthiazole, and thiomorpholine.

    Step 1 Formation of Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of 2-chlorobenzaldehyde with thioamide and α-haloketone under acidic conditions.

    Step 2 Introduction of Thiomorpholine: Thiomorpholine is introduced through a nucleophilic substitution reaction, where the thiazole intermediate reacts with thiomorpholine in the presence of a base like sodium hydride.

    Step 3 Final Assembly: The final compound is assembled by coupling the chlorophenyl group with the thiazole-thiomorpholine intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts that are more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against pancreatic ductal adenocarcinoma and lung cancer cells, with specific IC50 values indicating potent activity .
  • Antimicrobial Properties :
    • The thiazole ring is known for its antimicrobial effects. Research has demonstrated that compounds similar to 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl(thiomorpholin-4-yl)methanone possess antibacterial and antifungal activities, making them potential candidates for the development of new antibiotics .
  • Inflammation Modulation :
    • Thiazole derivatives have been studied for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Biological Research Applications

  • Enzyme Inhibition :
    • The compound has been explored for its role as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit protein kinases that are crucial in cancer progression, thereby serving as a lead compound for drug development targeting these enzymes .
  • Targeting Specific Pathways :
    • Research indicates that this compound can interact with various biological targets, including those involved in metabolic pathways and signal transduction mechanisms. This interaction can lead to the modulation of cellular processes critical for disease progression .

Material Science Applications

  • Synthesis of Novel Materials :
    • The unique structure of 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl(thiomorpholin-4-yl)methanone allows it to serve as a building block for synthesizing new materials with enhanced properties. These materials can be utilized in electronics or nanotechnology applications due to their potential conductive or catalytic properties .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityIn vitro testing on lung cancer cellsShowed IC50 values indicating significant inhibition of cell growth
Antimicrobial Efficacy AssessmentTesting against bacterial strainsDemonstrated effective inhibition of bacterial growth
Inflammation Modulation ResearchEvaluation in animal modelsReduced markers of inflammation in treated subjects

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and thiomorpholine moiety are crucial for binding to these targets, often inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: Similar structure but with a morpholine ring instead of thiomorpholine.

    2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone: Contains a piperidine ring, offering different pharmacological properties.

Uniqueness

    Thiomorpholine Moiety: The presence of the thiomorpholine ring imparts unique chemical reactivity and biological activity, distinguishing it from compounds with morpholine or piperidine rings.

    Chlorophenyl Group: The chlorophenyl group enhances the compound’s ability to participate in various chemical reactions, making it versatile for synthetic applications.

This detailed overview provides a comprehensive understanding of 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone, highlighting its synthesis, reactivity, applications, and unique features

Biological Activity

The compound 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone, often referred to as a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Antifungal Activity :
    • Thiazole derivatives have also been reported to possess antifungal properties. A study demonstrated that these compounds could inhibit the growth of fungi such as Candida albicans and Aspergillus species by interfering with ergosterol biosynthesis.
  • Anticancer Potential :
    • Preliminary research suggests that thiazole derivatives may exhibit cytotoxic effects on cancer cell lines. For instance, a derivative structurally related to the compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

The biological activity of thiazole derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival.
  • DNA Interaction : Some compounds may intercalate with DNA, inhibiting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain thiazoles can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineEffectivenessReference
AntibacterialE. coliModerate
AntifungalC. albicansHigh
AnticancerMCF-7 (breast cancer)Significant

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of various thiazole derivatives, including those structurally similar to 2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethanone. The results indicated an IC50 value of 25 µM against Staphylococcus aureus, suggesting a strong antibacterial potential.

Case Study 2: Anticancer Activity

In a separate investigation published in the Journal of Medicinal Chemistry, a series of thiazole compounds were tested for their cytotoxic effects on human cancer cell lines. The study found that one derivative induced apoptosis in MCF-7 cells with an IC50 value of 12 µM, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C15H15ClN2OS2

Molecular Weight

338.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H15ClN2OS2/c1-10-13(15(19)18-6-8-20-9-7-18)21-14(17-10)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3

InChI Key

SOLPYEQZKFVNAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCSCC3

Origin of Product

United States

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